molecular formula C10H15BrN2O B13064795 (4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol

(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol

Cat. No.: B13064795
M. Wt: 259.14 g/mol
InChI Key: DGSUWXICAOTBBV-UHFFFAOYSA-N
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Description

(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromine atom at the 4th position, a cyclohexyl group at the 2nd position, and a hydroxymethyl group at the 5th position of the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields .

Preparation Methods

The synthesis of (4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product. These methods may include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control .

Chemical Reactions Analysis

(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol undergoes several types of chemical reactions, including:

Scientific Research Applications

(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The bromine and cyclohexyl groups may enhance the compound’s binding affinity and specificity towards these targets. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol can be compared with other imidazole derivatives such as:

Properties

Molecular Formula

C10H15BrN2O

Molecular Weight

259.14 g/mol

IUPAC Name

(4-bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol

InChI

InChI=1S/C10H15BrN2O/c11-9-8(6-14)12-10(13-9)7-4-2-1-3-5-7/h7,14H,1-6H2,(H,12,13)

InChI Key

DGSUWXICAOTBBV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC(=C(N2)CO)Br

Origin of Product

United States

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